molecular formula C11H10F3NO B6240508 rac-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide, trans CAS No. 2489502-70-5

rac-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide, trans

Cat. No.: B6240508
CAS No.: 2489502-70-5
M. Wt: 229.2
InChI Key:
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Description

rac-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide, trans: is a synthetic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide, trans typically involves the following steps:

    Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Coupling with benzamide: The final step involves coupling the trifluoromethylated cyclopropyl intermediate with benzamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring or the benzamide moiety.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to its electron-withdrawing nature.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the nucleophile used, potentially forming new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving transition metals.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Labeling: It can be used to label proteins for tracking and analysis in biological systems.

Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly for targeting specific proteins or pathways.

    Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.

Industry:

    Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or pesticides.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of rac-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide, trans involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclopropyl ring provides rigidity to the molecule, which can influence its binding affinity and specificity. The benzamide moiety can form hydrogen bonds with target proteins, further stabilizing the interaction.

Comparison with Similar Compounds

  • rac-N-[(1R,2R)-2-(fluoromethyl)cyclopropyl]benzamide
  • rac-N-[(1R,2R)-2-(methyl)cyclopropyl]benzamide
  • rac-N-[(1R,2R)-2-(chloromethyl)cyclopropyl]benzamide

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the cyclopropyl ring (trifluoromethyl vs. fluoromethyl, methyl, or chloromethyl).
  • Reactivity: The trifluoromethyl group is more electron-withdrawing compared to the other substituents, which can influence the compound’s reactivity and stability.
  • Applications: The unique properties of the trifluoromethyl group may make rac-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide, trans more suitable for certain applications, such as drug development or catalysis, compared to its analogs.

Properties

CAS No.

2489502-70-5

Molecular Formula

C11H10F3NO

Molecular Weight

229.2

Purity

95

Origin of Product

United States

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